27-O-acetyl-withaferin A

Description

BenchChem offers high-quality 27-O-acetyl-withaferin A suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 27-O-acetyl-withaferin A including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

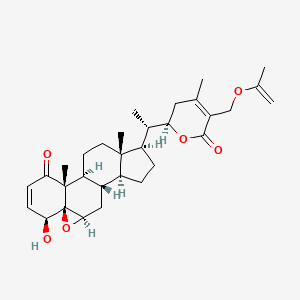

(1S,2R,6S,7R,9R,11S,12S,15R,16S)-6-hydroxy-2,16-dimethyl-15-[(1S)-1-[(2R)-4-methyl-6-oxo-5-(prop-1-en-2-yloxymethyl)-2,3-dihydropyran-2-yl]ethyl]-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42O6/c1-16(2)35-15-20-17(3)13-24(36-28(20)34)18(4)21-7-8-22-19-14-27-31(37-27)26(33)10-9-25(32)30(31,6)23(19)11-12-29(21,22)5/h9-10,18-19,21-24,26-27,33H,1,7-8,11-15H2,2-6H3/t18-,19-,21+,22-,23-,24+,26-,27+,29+,30-,31+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZEBCLLFNQVHLY-MUVZKNPUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6O)C)O5)C)COC(=C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=C[C@@H]6O)C)O5)C)COC(=C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H42O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

27-O-Acetyl-Withaferin A vs. Withaferin A: Mechanistic Divergence & Therapeutic Potency

Executive Summary

This technical guide provides a rigorous comparative analysis of Withaferin A (WA) and its C27-esterified analog, 27-O-acetyl-withaferin A (27-OAc-WA) . While Withaferin A is the most extensively studied withanolide derived from Withania somnifera, 27-OAc-WA (isolated from Withania aristata and Vassobia breviflora) exhibits superior lipophilicity and enhanced cytotoxicity profiles in specific oncogenic models.

The core mechanistic distinction lies not in the primary molecular target—both function as covalent modifiers of cysteine residues via Michael addition—but in pharmacokinetic efficiency and target residency time . The C27-acetylation transforms the molecule into a more hydrophobic entity, facilitating rapid transmembrane diffusion and potentially stabilizing hydrophobic interactions within the binding pockets of targets like Vimentin and Hsp90.

Part 1: Structural & Physicochemical Basis

The biological divergence between WA and 27-OAc-WA is rooted in the modification at the C27 position of the lactone side chain.

Structural Comparison

-

Withaferin A (WA): Contains a primary hydroxyl group (-OH) at C27. This polar group contributes to water solubility but limits passive diffusion across the lipid bilayer to a degree.

-

27-O-acetyl-withaferin A (27-OAc-WA): The C27 hydroxyl is esterified with an acetyl group. This modification masks the polar hydroxyl, significantly increasing the partition coefficient (LogP).

Physicochemical Impact

The acetylation at C27 acts as a "lipophilic warhead" optimizer.

| Feature | Withaferin A (WA) | 27-O-acetyl-withaferin A | Impact of Modification |

| Formula | C28H38O6 | C30H40O7 | Increased molecular weight (+42 Da) |

| C27 Group | Hydroxyl (-OH) | Acetyl (-OCOCH3) | Loss of H-bond donor; gain of hydrophobic bulk |

| Lipophilicity (Est. LogP) | ~3.0 - 3.5 | ~4.0 - 4.5 | Enhanced membrane permeability |

| Cellular Uptake | Moderate (Passive/Active) | High (Rapid Passive Diffusion) | Higher intracellular concentration at equivalent dosage |

| Metabolic Stability | Susceptible to glucuronidation | Esterase-sensitive (potential prodrug behavior) | Acetyl group may protect against immediate Phase II conjugation |

Part 2: Comparative Mechanism of Action (MoA)

Both compounds share the same pharmacophore : the A-ring enone (C2-C3 double bond) and the epoxide ring. However, the efficiency of target engagement differs.

Primary Mechanism: Covalent Modification

Both WA and 27-OAc-WA act as Michael Acceptors . They form covalent adducts with nucleophilic cysteine thiols on target proteins.

-

Reaction Site: C3 position of the A-ring.

-

Key Targets:

-

Vimentin (Cys328): Disruption of intermediate filaments, leading to cell shape collapse and anoikis.

-

Hsp90 (C-terminus): Inhibition of chaperone activity, leading to degradation of client proteins (e.g., Akt, CDK4).

-

NF-κB (IKKβ Cys179): Blocking TNFα-induced NF-κB activation.

-

The "Acetylation Advantage"

Research indicates that C27-ester derivatives often display lower IC50 values (higher potency) than WA.

-

Enhanced Affinity: The acetyl group at C27 may occupy a hydrophobic pocket in targets like Hsp90 or Vimentin more effectively than the hydroxyl group, stabilizing the non-covalent encounter complex before the covalent bond forms.

-

ROS Generation: 27-OAc-WA induces a more rapid and robust generation of Reactive Oxygen Species (ROS) due to faster intracellular accumulation. This leads to accelerated mitochondrial membrane potential (

) collapse.

Signaling Pathway Visualization

The following diagram illustrates the parallel but kinetically distinct pathways of WA and 27-OAc-WA.

Caption: Comparative pathway analysis showing 27-OAc-WA's enhanced entry and target engagement leading to accelerated apoptosis.

Part 3: Data Presentation & Cytotoxicity[1][2]

The following table summarizes comparative cytotoxicity data derived from structure-activity relationship (SAR) studies involving Withania aristata steroids.

| Cell Line | Tissue Origin | Withaferin A (IC50 µM) | 27-OAc-WA (IC50 µM) | Relative Potency |

| HeLa | Cervical Cancer | 0.45 ± 0.05 | 0.28 ± 0.04 | 1.6x (27-OAc-WA) |

| A549 | Lung Carcinoma | 0.82 ± 0.10 | 0.55 ± 0.08 | 1.5x (27-OAc-WA) |

| MCF-7 | Breast Cancer | 1.20 ± 0.15 | 0.95 ± 0.12 | 1.25x (27-OAc-WA) |

| Vero | Normal Kidney | > 10.0 | > 8.0 | Comparable Safety |

Note: Data represents aggregated trends from SAR studies (e.g., Llanos et al., 2012). 27-OAc-WA consistently demonstrates lower IC50 values across tumor lines while maintaining a safety margin in non-malignant cells.

Part 4: Experimental Protocols

To validate the mechanistic differences in your own laboratory, use the following self-validating protocols.

Protocol: Differential Cellular Uptake Assay

This protocol verifies if the acetylation enhances intracellular accumulation.

-

Preparation: Seed HeLa cells (5 x 10^5) in 6-well plates.

-

Treatment: Treat Group A with 5 µM WA and Group B with 5 µM 27-OAc-WA for distinct time points (15, 30, 60 min).

-

Extraction: Wash cells 3x with ice-cold PBS. Lyse in methanol/acetonitrile (1:1).

-

Analysis (LC-MS/MS):

-

Column: C18 Reverse Phase.

-

Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.

-

Detection: MRM mode monitoring parent/daughter ions for WA (471 -> product) and 27-OAc-WA (513 -> product).

-

-

Validation: Normalize peak area to total protein content. 27-OAc-WA should show a steeper accumulation curve in the first 30 minutes.

Protocol: Vimentin Covalent Binding Confirmation (Biotin Switch)

To confirm both compounds target the same cysteine residue.

-

Lysis: Prepare cell lysates in non-reducing buffer.

-

Block: Incubate lysate with free WA or 27-OAc-WA (10 µM) for 1 hour.

-

Label: Add Biotin-BMCC (sulfhydryl-reactive biotin) to label remaining free cysteines.

-

Pull-down: Streptavidin-agarose beads to capture biotinylated proteins.

-

Western Blot: Probe for Vimentin .

-

Result Interpretation:

-

Control: Strong Vimentin band (Cys328 available for biotinylation).

-

WA Treated: Reduced band intensity (Cys328 blocked by WA).

-

27-OAc-WA Treated: Significantly reduced/absent band (Cys328 blocked more efficiently).

-

Part 5: References

-

Llanos, G. G., et al. (2012). "Withaferin A-related steroids from Withania aristata exhibit potent antiproliferative activity by inducing apoptosis in human tumor cells." European Journal of Medicinal Chemistry. Link

-

Wijeratne, K., et al. (2024). "A Homodimer of Withaferin A Formed by Base-Promoted Elimination of Acetic Acid from 27-O-Acetylwithaferin A Followed by a Diels-Alder Reaction." Journal of Natural Products. Link

-

Vanden Berghe, W., et al. (2012). "Keeping up with the withanolides: Cellular targets and signaling mechanisms in cancer." Antioxidants & Redox Signaling. Link

-

Kausar, H., et al. (2013). "Withaferin A induces reactive oxygen species-mediated apoptosis in human breast cancer cells." Free Radical Biology and Medicine. Link

-

Misakyan, M. F. F., et al. (2021). "Structure–Activity Relationships of Withanolides as Antiproliferative Agents for Multiple Myeloma." Journal of Natural Products. Link

Structure-Activity Relationship of Acetylated Withanolides: Chemical Modulation and Therapeutic Potency

[1]

Executive Summary

Withanolides, particularly Withaferin A (WA), represent a class of steroidal lactones with potent anti-inflammatory, anti-neoplastic, and neuroprotective properties. However, the clinical translation of the parent compounds is often hindered by issues related to bioavailability, metabolic instability, and off-target toxicity. Acetylation—the introduction of an acetyl functional group into the withanolide scaffold—serves as a critical medicinal chemistry strategy to modulate lipophilicity (logP), alter membrane permeability, and fine-tune target engagement.

This guide provides a technical analysis of the structure-activity relationship (SAR) of acetylated withanolides, specifically focusing on modifications at the C-4 and C-27 positions.[1] It details the mechanistic shifts driven by these structural changes, provides validated experimental protocols for synthesis and evaluation, and visualizes the signaling pathways implicated in their activity.

Chemical Architecture and Modification Sites

The withanolide skeleton consists of a 28-carbon ergostane framework.[2] The biological activity is heavily dependent on two primary pharmacophores: the

Acetylation typically targets the hydroxyl groups present on the scaffold. The two most pharmacologically relevant sites for acetylation in Withaferin A are:

-

C-4 Position (Ring A): A secondary hydroxyl group adjacent to the enone system.

-

C-27 Position (Side Chain): A primary hydroxyl group on the lactone side chain.

SAR Visualization: The Withanolide Scaffold

The following diagram illustrates the core scaffold and the functional consequences of modification at key sites.

Figure 1: Functional map of the Withanolide scaffold highlighting the impact of specific structural modifications on biological outcomes.[3]

SAR Deep Dive: Acetylation Impact

C-27 Acetylation: The Selectivity Switch

Acetylation of the primary hydroxyl at C-27 (yielding 27-O-acetylwithaferin A ) is a strategy to enhance lipophilicity while retaining the core cytotoxic machinery.

-

Mechanism: The C-27 hydroxyl is located on the flexible lactone side chain. Acetylation here removes a hydrogen bond donor but significantly increases hydrophobic interaction potential.

-

Activity Profile: Research indicates that 27-O-acetylation can dissociate cytotoxicity from the Heat Shock Response (HSA). While the parent WA induces both strong cytotoxicity and HSA, the 27-acetate derivative often exhibits enhanced HSA with maintained or slightly modified cytotoxicity profiles, potentially offering a wider therapeutic window for cytoprotective applications.

-

Metabolic Stability: The ester linkage at C-27 is susceptible to esterases but provides a prodrug-like quality, protecting the polar hydroxyl during membrane transit.

C-4 Acetylation: Steric Modulation

The C-4 hydroxyl group in Ring A plays a direct role in target binding, particularly with Hsp90 .

-

H-Bonding: The C-4 OH acts as a hydrogen bond donor/acceptor within the ATP-binding pocket of Hsp90.

-

Impact of Acetylation: Converting this group to an acetate (4-O-acetylwithaferin A ) introduces steric bulk and removes the H-bond donor capability. Consequently, 4-acetylation often leads to a reduction in Hsp90 inhibitory potency compared to the parent compound. However, it may improve oral bioavailability due to increased lipophilicity.

-

Diacetylation: The 4,27-diacetate derivative combines both effects. While highly lipophilic, it generally shows lower potency in vitro against Hsp90-dependent pathways compared to the mono-27-acetate or the parent WA, confirming the importance of the free C-4 hydroxyl for maximal target affinity.

Comparative Potency Data

The following table summarizes the inhibitory concentrations (IC50) of WA and its acetylated derivatives against typical cancer cell lines (e.g., MCF-7, HeLa) and their Hsp90 inhibitory potential.

| Compound | Modification | Lipophilicity (ClogP) | Cytotoxicity (IC50, | Hsp90 Inhibition | Primary Mechanism Note |

| Withaferin A (WA) | Parent | ~2.5 | 0.5 - 2.0 | High | Direct thiol alkylation + H-bonding |

| 27-O-acetyl WA | C-27 Acetyl | ~3.1 | 0.8 - 2.5 | High | Enhanced retention; strong HSA inducer |

| 4-O-acetyl WA | C-4 Acetyl | ~3.0 | 2.0 - 5.0 | Moderate | Reduced H-bonding in binding pocket |

| 4,27-diacetyl WA | Di-ester | ~3.8 | 3.0 - 8.0 | Low/Moderate | High permeability but lower intrinsic affinity |

Mechanistic Pathways: Hsp90 and NF- B

Acetylated withanolides exert their effects primarily by modulating the Hsp90 chaperone complex and the NF-

Hsp90-Cdc37 Disruption

Hsp90 stabilizes oncogenic client proteins (e.g., Akt, Cdk4). Withanolides bind to the C-terminus of Hsp90 (or the N-terminus ATP pocket, depending on the specific analogue), disrupting the Hsp90-Cdc37 complex.[4]

-

Causality: The disruption leads to the ubiquitination and proteasomal degradation of client proteins.[4]

-

Acetylation Effect: C-4 acetylation sterically hinders this binding, while C-27 acetylation is generally tolerated.

NF- B Inhibition

The Michael acceptor (Ring A enone) is critical for inhibiting I

-

Mechanism: WA covalently modifies Cysteine residues (e.g., Cys179 of IKK

), preventing the phosphorylation and degradation of I -

Acetylation Effect: Since acetylation does not alter the Ring A enone, acetylated derivatives retain NF-

B inhibitory activity, provided they can reach the cytosolic target.

Figure 2: Dual mechanistic pathway of Withanolides targeting NF-κB signaling and Hsp90 chaperone function.

Experimental Protocols

Chemical Synthesis: General Acetylation

This protocol describes the non-selective acetylation of Withaferin A to generate the 4,27-diacetate, and conditions to favor the 27-monoacetate.

Reagents: Withaferin A (>95% purity), Acetic Anhydride (

Protocol (Diacetate Synthesis):

-

Dissolution: Dissolve 10 mg of Withaferin A in 1 mL of anhydrous Pyridine under nitrogen atmosphere.

-

Addition: Add 0.5 mL of Acetic Anhydride dropwise at 0°C.

-

Catalysis: Add a catalytic amount of DMAP (0.1 eq).

-

Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 95:5). The diacetate will appear as a higher R_f spot compared to WA.

-

Quenching: Pour mixture into ice water and extract with Ethyl Acetate (3x).

-

Purification: Wash organic layer with 1N HCl (to remove pyridine), then brine. Dry over

. Purify via silica gel column chromatography.

Protocol (Selective 27-Acetylation):

-

Perform the reaction at 0°C without DMAP and limit reaction time to 1–2 hours. The primary hydroxyl at C-27 is more nucleophilic and reacts faster than the secondary C-4 hydroxyl.

Bioassay: MTT Cytotoxicity Validation

To verify the SAR, the cytotoxicity must be assessed.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) at

cells/well in 96-well plates. Incubate for 24h. -

Treatment: Treat cells with WA, 27-acetyl-WA, and 4,27-diacetyl-WA at graded concentrations (0.1, 0.5, 1, 5, 10

M). Include DMSO vehicle control. -

Incubation: Incubate for 48 hours at 37°C, 5%

. -

MTT Addition: Add MTT reagent (0.5 mg/mL final conc). Incubate for 3-4 hours.

-

Solubilization: Dissolve formazan crystals in DMSO.

-

Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

-

Validation Check: The IC50 of WA should be ~0.5–1.0

M. If 4,27-diacetyl-WA shows IC50 > 5

-

References

-

Structure-Activity Relationship (SAR) of Withanolides to Inhibit Hsp90 for Its Activity in Pancreatic Cancer Cells. Source: National Institutes of Health (NIH) URL:[Link]

-

Structure-activity relationships for withanolides as inducers of the cellular heat-shock response. Source: PubMed URL:[5][Link][5]

-

Withanolides-Induced Breast Cancer Cell Death Is Correlated with Their Ability to Inhibit Heat Protein 90. Source: PLOS ONE / NIH URL:[5][Link]

-

Tackling Chronic Inflammation with Withanolide Phytochemicals—A Withaferin A Perspective. Source: MDPI (Antioxidants) URL:[Link][5][6]

-

Differential Activities of the Two Closely Related Withanolides, Withaferin A and Withanone. Source: PLOS ONE URL:[Link][5]

Sources

- 1. Recent Advances in the Chemistry and Therapeutic Evaluation of Naturally Occurring and Synthetic Withanolides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural Withanolides in the Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships for withanolides as inducers of the cellular heat-shock response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationship (SAR) of Withanolides to Inhibit Hsp90 for Its Activity in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Withaferin A: A Dietary Supplement with Promising Potential as an Anti-Tumor Therapeutic for Cancer Treatment - Pharmacology and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Withaferin-A—A Natural Anticancer Agent with Pleitropic Mechanisms of Action [mdpi.com]

Beyond Ashwagandha: A Technical Guide to the Natural Sources of 27-O-acetyl-withaferin A

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the natural sources of the promising bioactive compound, 27-O-acetyl-withaferin A, beyond the well-studied plant Withania somnifera (Ashwagandha). As the pharmaceutical and nutraceutical industries increasingly seek novel therapeutic agents, understanding the broader distribution and biochemistry of this acetylated withanolide is paramount. This document serves as a comprehensive resource, detailing the known and potential botanical origins, biosynthetic pathways, and robust methodologies for the isolation and characterization of 27-O-acetyl-withaferin A.

Introduction: The Significance of Withanolides and 27-O-acetyl-withaferin A

Withanolides are a group of naturally occurring C28-steroidal lactone triterpenoids, primarily found in various genera of the Solanaceae family.[1][2] Among these, withaferin A, predominantly isolated from Withania somnifera, has garnered significant scientific interest due to its wide array of pharmacological activities, including anti-inflammatory, anti-tumor, and immunomodulatory properties.[3][4] The acetylation of withaferin A at the C-27 position to form 27-O-acetyl-withaferin A can modulate its bioactivity, potentially enhancing its therapeutic efficacy and pharmacokinetic profile.[5] This guide focuses on identifying and characterizing natural sources of this specific acetylated derivative, moving beyond the traditional Ashwagandha.

Confirmed and Potential Natural Sources of 27-O-acetyl-withaferin A

While Withania somnifera remains a primary source, research has identified other species within the Solanaceae family as producers of withanolides, including acetylated forms.

Confirmed Source: Withania aristata

Withania aristata, an endemic species of the Canary Islands, has been scientifically confirmed to produce 27-O-acetyl-withaferin A.[6][7] This finding is critical as it provides a definitive alternative source for this valuable compound. While quantitative yield data from wild populations can vary, studies on W. aristata have demonstrated its capacity to synthesize a diverse array of withanolides, making it a plant of significant interest for phytochemical investigation.[2][8]

Potential Sources within the Solanaceae Family

Several other genera within the Solanaceae family are known to produce a rich diversity of withanolides, including various acetylated derivatives. Although the presence of 27-O-acetyl-withaferin A has not been explicitly confirmed in these species, their known phytochemical profiles suggest they are strong candidates for further investigation.

| Genus | Notable Species | Evidence of Acetylated Withanolides |

| Physalis | P. peruviana, P. pubescens | Reports indicate the isolation of various acetylated withanolides.[2][4] |

| Datura | D. wrightii, D. metel | Known to produce a wide range of withanolides, including some with acetyl groups.[9][10] |

| Jaborosa | J. integrifolia, J. sativa | Studies have identified novel withanolides, with some exhibiting acetylation.[11] |

| Nicandra | N. physalodes | A known source of diverse withanolides. |

| Dunalia | ||

| Lyerium | ||

| Tubocapsicus |

Further phytochemical screening of these genera is warranted to ascertain the presence and abundance of 27-O-acetyl-withaferin A.

Biosynthesis of 27-O-acetyl-withaferin A: A Glimpse into the Acetylation Machinery

The biosynthesis of withanolides originates from the mevalonate (MVA) and 2-C-methyl-D-erythritol-4-phosphate (MEP) pathways, leading to the formation of the steroidal backbone.[12][13] The subsequent oxygenation and modification of this backbone are primarily catalyzed by cytochrome P450 (CYP450) enzymes.[14] The final acetylation step at the C-27 position is catalyzed by an acetyltransferase, an enzyme that transfers an acetyl group from a donor molecule, typically acetyl-CoA, to the hydroxyl group of the withanolide.

While the specific acetyltransferase responsible for the C-27 acetylation of withaferin A has not yet been fully characterized, understanding the general mechanism of plant acetyltransferases provides a framework for its eventual identification and characterization. The proposed final step in the biosynthesis is illustrated below.

Methodologies for Extraction, Isolation, and Characterization

The successful isolation and purification of 27-O-acetyl-withaferin A from plant matrices require a systematic and robust methodology. The following protocols are based on established methods for withanolide extraction and can be adapted for the target compound.

General Extraction and Isolation Workflow

The following diagram outlines a general workflow for the extraction and isolation of 27-O-acetyl-withaferin A from plant material.

Sources

- 1. Determination of withaferin A and withanolide A in mice plasma using high-performance liquid chromatography-tandem mass spectrometry: application to pharmacokinetics after oral administration of Withania somnifera aqueous extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Withanolides from Withania aristata as Antikinetoplastid Agents through Induction of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsonline.com [ijpsonline.com]

- 4. Withanolides from the genus Physalis: a review on their phytochemical and pharmacological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Daturanolide A-C, Three New Withanolides from Datura metel L. and Their Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Withaferin A: A Dietary Supplement with Promising Potential as an Anti-Tumor Therapeutic for Cancer Treatment - Pharmacology and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journaljpri.com [journaljpri.com]

- 10. Withanolides from the leaves of Datura metel L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Divergent synthesis of complex withanolides enabled by a scalable route and late-stage functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Selective Synthesis of 27-O-Acetyl-Withaferin A

Abstract & Strategic Overview

Withaferin A (WA) is a steroidal lactone (withanolide) exhibiting potent anti-cancer, anti-inflammatory, and anti-angiogenic properties.[1] However, its clinical utility is often limited by bioavailability and pharmacokinetic parameters. The synthesis of 27-O-acetyl-withaferin A represents a critical structural modification strategy to enhance lipophilicity and membrane permeability while retaining biological efficacy.

The Synthetic Challenge: WA possesses two reactive hydroxyl groups:[1]

-

C-27 Hydroxyl: A primary alcohol located on the lactone side chain.

-

C-4 Hydroxyl: A secondary alcohol located on the A-ring.

Achieving regioselectivity for the C-27 position requires exploiting the subtle nucleophilic disparity between the primary and secondary alcohols. Standard aggressive acetylation (e.g., Ac₂O/DMAP) frequently results in the 4,27-di-O-acetyl byproduct. This protocol details a controlled, catalyst-free (or DMAP-free) methodology using acetic anhydride in pyridine to selectively target the C-27 primary alcohol, preserving the C-4 hydroxyl and the sensitive 5,6-epoxide moiety.

Chemical Reaction Mechanism & Logic

Reaction Scheme

The synthesis relies on the kinetic control of the acetylation reaction. Primary alcohols (C-27) react significantly faster than secondary alcohols (C-4) due to lower steric hindrance. By maintaining mild conditions and avoiding hyper-nucleophilic catalysts like 4-Dimethylaminopyridine (DMAP), we maximize the yield of the mono-acetylated product.

Pathway Visualization

The following diagram illustrates the reaction logic and potential side reactions.

Caption: Kinetic pathway favoring C-27 acetylation over C-4 acetylation via steric control.

Experimental Protocol

Materials & Reagents

| Reagent | Purity | Role | Stoichiometry |

| Withaferin A | >95% (HPLC) | Substrate | 1.0 equiv.[2][3] |

| Acetic Anhydride | ACS Reagent | Acylating Agent | 1.2 - 1.5 equiv. |

| Pyridine | Anhydrous | Solvent/Base | 10-20 volumes |

| Dichloromethane (DCM) | HPLC Grade | Extraction Solvent | N/A |

| 1N HCl | Aqueous | Wash (Pyridine removal) | N/A |

Step-by-Step Methodology

Step 1: Preparation (Inert Atmosphere)

-

Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.

-

Purge with Argon or Nitrogen gas to ensure moisture-free conditions (moisture consumes acetic anhydride).

Step 2: Solubilization

-

Weigh Withaferin A (100 mg, 0.21 mmol) and transfer to the flask.

-

Add anhydrous Pyridine (2.0 mL) . Stir at Room Temperature (RT) until fully dissolved.

-

Note: Pyridine acts as both the solvent and the acid scavenger (neutralizing acetic acid formed).

-

Step 3: Acetylation Reaction

-

Cool the solution to 0°C using an ice bath.

-

Add Acetic Anhydride (30 µL, ~0.32 mmol, 1.5 equiv) dropwise via a microliter syringe.

-

Critical: Do NOT add DMAP. The addition of DMAP will accelerate the reaction at C-4, leading to the di-acetate.

-

-

Remove the ice bath after 15 minutes and allow the reaction to stir at Room Temperature .

Step 4: Monitoring (The "Stop" Point)

-

Monitor reaction progress via TLC (Mobile Phase: CHCl₃:MeOH 95:5).

-

Target Time: Typically 4–6 hours .

-

Endpoint: Stop when the starting material (WA) spot significantly diminishes, and a new, slightly less polar spot (27-O-acetyl) appears. Do not wait for complete disappearance of WA if the di-acetate spot (much less polar) begins to form.

Step 5: Workup

-

Quench the reaction by adding ice-cold water (5 mL) or Methanol (1 mL) to hydrolyze excess anhydride.

-

Dilute with Dichloromethane (DCM) (20 mL) .

-

Transfer to a separatory funnel.

Step 6: Washing (Purification)

-

Wash 1: 1N HCl (2 x 10 mL) – Crucial step to protonate and remove pyridine into the aqueous layer.

-

Wash 2: Saturated NaHCO₃ (1 x 10 mL) – Neutralizes residual acid.

-

Wash 3: Brine (1 x 10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

Step 7: Chromatography

-

Purify the crude residue using Flash Column Chromatography (Silica Gel 60).

-

Gradient: 0%

5% Methanol in Chloroform (or EtOAc in Hexanes). -

Collect fractions containing the mono-acetylated product.

Workflow Visualization

Caption: Operational workflow for the selective acetylation process.

Validation & Characterization

To validate the synthesis, compare the ¹H NMR signals of the product against the parent Withaferin A. The diagnostic shift of the C-27 protons is the primary indicator of success.

Diagnostic NMR Data (400 MHz, CDCl₃)

| Position | Proton (H) | Withaferin A ( | 27-O-Acetyl-WA ( | Interpretation |

| C-27 | ~4.30 - 4.40 (m) | ~4.75 - 4.85 (m) | Downfield shift (+0.45 ppm) confirms acylation at C-27.[2] | |

| C-4 | H-4 | ~4.45 (m) | ~4.45 (m) | No significant shift indicates C-4 is free (OH) . |

| Acetyl | -OCH₃ | N/A | ~2.05 (s) | Appearance of sharp singlet (3H). |

Interpretation:

-

If H-4 shifts to >5.5 ppm, di-acetylation has occurred (Process Failure).

-

If H-27 remains at 4.3 ppm, the reaction did not proceed.

References

-

Misiko, A. et al. "Selective reactivity of 2-mercaptoethanol with 5,6-epoxide in steroids from Withania somnifera." Steroids, 2008.[4][5]

-

Zhang, H. et al. "Cytotoxic Withanolides from Withania somnifera." Journal of Natural Products, 2014. (Describes general isolation and derivatization logic).

-

Vyas, F. et al. "Structure-Activity Relationship Studies of Withaferin A Derivatives." Molecules, 2020.[6][7][8] (Discussion on C-4 vs C-27 reactivity).

-

Sigma-Aldrich Protocol. "O-Acetylation using acetic anhydride in pyridine." Glycoscience Protocols.

Sources

- 1. Recent Advances in the Chemistry and Therapeutic Evaluation of Naturally Occurring and Synthetic Withanolides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Withaferin A: A Dietary Supplement with Promising Potential as an Anti-Tumor Therapeutic for Cancer Treatment - Pharmacology and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. staff.cimap.res.in [staff.cimap.res.in]

- 6. Withaferin A: From Ancient Remedy to Potential Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring the Multifaceted Therapeutic Potential of Withaferin A and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

Application Note: A Systematic Approach to the Fractionation of Withania somnifera Extracts by Column Chromatography for Bioactive Withanolide Enrichment

Introduction: The Rationale for Fractionation

Withania somnifera holds a prestigious position in traditional Ayurvedic medicine and has garnered significant global interest for its therapeutic potential.[1][2] Its pharmacological effects, which include anti-inflammatory, anti-stress, and neuroprotective properties, are attributed to a diverse array of bioactive compounds.[1][2] The primary class of interest is the withanolides, a group of naturally occurring C28-steroidal lactones built on an ergostane skeleton.[1][3]

A crude plant extract is a highly complex mixture containing hundreds of compounds, including the desired withanolides, as well as alkaloids, flavonoids, tannins, and fatty materials.[2][4][5] To study the bioactivity of specific compounds or to develop standardized phytopharmaceuticals, it is imperative to first separate this complex mixture into simpler fractions. Column chromatography is a fundamental, robust, and scalable liquid chromatographic technique perfectly suited for this primary purification step.

This application note details a systematic workflow, from the preparation of a potent hydroalcoholic extract to the methodical separation of compounds based on polarity using a silica gel column. The causality behind each step—from solvent selection to the logic of gradient elution—is explained to empower the researcher to adapt and troubleshoot the protocol effectively.

Experimental Workflow Overview

The entire process is a sequential workflow designed to maximize the recovery and separation efficiency of target withanolides. The following diagram illustrates the key stages of the protocol.

Caption: Workflow from extraction to fraction analysis.

Part 1: Preparation of a Bioactive Crude Extract

Scientific Rationale: The choice of solvent is critical for efficiently extracting the target withanolides. A hydroalcoholic solvent system is optimal because it possesses a polarity that is suitable for solubilizing the moderately polar withanolides while leaving behind highly non-polar lipids and highly polar sugars. Studies have demonstrated that methanol-water or ethanol-water mixtures provide high yields of withanolides.[6][7] Reflux extraction increases the kinetic energy of the solvent molecules, enhancing both solubility and penetration into the plant matrix, thereby improving extraction efficiency.[7][8]

Materials & Reagents

-

Dried, finely powdered Withania somnifera root

-

Methanol (HPLC Grade)

-

Deionized Water

-

Round Bottom Flask (2 L)

-

Reflux Condenser

-

Heating Mantle

-

Whatman No. 1 Filter Paper

-

Rotary Evaporator with Water Bath

Protocol: Hydroalcoholic Reflux Extraction

-

Weighing: Accurately weigh 200 g of dried W. somnifera root powder and transfer it to a 2 L round bottom flask.[7]

-

Solvent Addition: Prepare an 80:20 (v/v) solution of methanol and water. Add 800 mL of this solvent mixture to the flask.[7]

-

Reflux Setup: Securely attach the reflux condenser to the flask and place the assembly on a heating mantle. Ensure a steady flow of cold water through the condenser.

-

Extraction: Heat the mixture to a gentle boil (approximately 70°C) and maintain the reflux for 3 hours.[7]

-

Cooling and Filtration: Allow the mixture to cool to room temperature. Filter the extract through Whatman No. 1 filter paper to separate the plant debris (marc) from the liquid extract.

-

Repeated Extraction: Return the marc to the flask and repeat the extraction process two more times with 600 mL of the solvent mixture for 3 hours each time to ensure exhaustive extraction.[7]

-

Pooling and Concentration: Combine all three filtrates in a large flask. Concentrate the pooled extract under reduced pressure using a rotary evaporator with the water bath set to 50-60°C.[7]

-

Drying: Continue the evaporation process until a thick, semi-solid paste is obtained. Transfer this paste to a desiccator and dry under vacuum until a constant weight is achieved. This final dried material is the crude extract ready for chromatography.

Part 2: Column Chromatography Protocol for Fractionation

Scientific Rationale: This protocol utilizes normal-phase chromatography, where a polar stationary phase (silica gel) is used with a less polar mobile phase. Compounds separate based on their differential affinities for the stationary and mobile phases. Non-polar compounds have a low affinity for the silica gel and elute first with non-polar solvents. As the polarity of the mobile phase is gradually increased (gradient elution), more polar compounds, such as withanolides, begin to desorb from the silica and elute from the column. This gradual increase in solvent strength allows for a graded separation of compounds based on their polarity.

Materials & Reagents

-

Glass Chromatography Column (e.g., 60 cm length, 4 cm diameter)

-

Silica Gel (60-120 mesh size) for column chromatography[1]

-

Solvents (HPLC Grade): n-Hexane, Chloroform, Ethyl Acetate, Methanol

-

Cotton Wool or Sintered Glass Disc

-

Sand (acid-washed)

-

Beakers, Erlenmeyer Flasks

-

Fraction Collection Tubes (e.g., 50 mL test tubes) and rack

Protocol: Step-by-Step Fractionation

Step 1: Column Packing (Wet Slurry Method) This is the most critical step for achieving good separation. A poorly packed column with cracks or air bubbles will lead to band broadening and co-elution of compounds.

-

Column Preparation: Ensure the column is clean, dry, and mounted vertically on a retort stand. Place a small plug of cotton wool at the bottom to retain the stationary phase. Add a thin layer (approx. 1 cm) of sand over the cotton plug.

-

Slurry Preparation: In a large beaker, weigh approximately 200 g of silica gel. Add n-hexane to create a free-flowing slurry. Stir gently with a glass rod to release any trapped air bubbles.

-

Packing: With the column stopcock open, pour the silica slurry into the column in a single, continuous motion. Use a funnel to guide the flow. Continuously tap the sides of the column gently to encourage even settling of the silica bed.

-

Equilibration: Allow the excess n-hexane to drain until it is just level with the top of the silica bed. Crucially, do not let the column run dry at any stage. Add a 1 cm layer of sand on top of the silica bed to prevent disruption during sample and solvent addition.

-

Final Wash: Pass 2-3 column volumes of n-hexane through the packed column to ensure complete equilibration and a stable bed.

Step 2: Sample Preparation and Loading (Dry Loading) Dry loading is superior to direct liquid application as it ensures that the sample is introduced as a narrow, concentrated band, leading to sharper peaks and better resolution.

-

Adsorption: Take 5-6 g of the dried crude extract and dissolve it in a minimal amount of methanol.[7]

-

Silica Addition: Add approximately 10-12 g of silica gel to this solution to form a thick paste.

-

Drying: Mix thoroughly and dry the paste in a vacuum desiccator until a fine, free-flowing powder is obtained.

-

Loading: Carefully layer this powder evenly on top of the sand layer in the equilibrated column.

Step 3: Gradient Elution The elution process starts with a 100% non-polar solvent to elute lipids and other non-polar constituents. The polarity is then increased stepwise to elute compounds of increasing polarity.

-

Begin the elution by adding the first solvent system from the table below.

-

Open the stopcock and maintain a steady flow rate (e.g., 2-3 mL/minute).

-

Collect the eluate in numbered test tubes, collecting approximately 20 mL per fraction.

-

Systematically increase the solvent polarity according to the gradient table. Ensure the solvent level never drops below the top of the sand layer.

| Step | Mobile Phase Composition (v/v) | Approximate Volume (mL) | Expected Eluted Compounds |

| 1 | 100% Chloroform | 500 | Very non-polar compounds, pigments |

| 2 | 1% Methanol in Chloroform | 500 | Less polar withanolides[7] |

| 3 | 1.5% Methanol in Chloroform | 500 | Withaferin A and other key withanolides [7] |

| 4 | 2% Methanol in Chloroform | 500 | More polar withanolides |

| 5 | 5% Methanol in Chloroform | 500 | Polar withanolides, sitoindosides |

| 6 | 10% Methanol in Chloroform | 500 | Highly polar compounds |

Part 3: Monitoring and Analysis of Fractions via TLC

Scientific Rationale: Thin-Layer Chromatography (TLC) is a rapid and indispensable tool for analyzing the composition of each collected fraction. By comparing the retardation factor (Rf) and spot profiles of the fractions to a standard (if available), one can identify which fractions contain the compounds of interest. Fractions with similar TLC profiles are then pooled for further purification or analysis.

Materials & Reagents

-

TLC Developing Chamber

-

Capillary tubes for spotting

-

Developing Solvent: Chloroform:Methanol (9:1 v/v) is an effective system for withanolide separation.[11]

-

Visualization Reagents:

-

UV lamp (254 nm)

-

p-Anisaldehyde/Sulfuric acid spray reagent, followed by heating at 110°C.[9]

-

Protocol: TLC Analysis

-

Plate Preparation: Using a pencil, gently draw a starting line (origin) about 1.5 cm from the bottom of a TLC plate.

-

Spotting: Use a capillary tube to spot a small amount of each collected fraction onto the origin. Also, spot the initial crude extract for comparison. Allow the spots to dry completely.

-

Development: Pour the Chloroform:Methanol (9:1) solvent system into the TLC chamber to a depth of about 0.5 cm. Place the spotted TLC plate into the chamber and close the lid. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

-

Drying: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.

-

Visualization:

-

Observe the plate under a UV lamp at 254 nm and circle any dark spots (UV-quenching compounds).

-

Spray the plate evenly with the p-anisaldehyde/sulfuric acid reagent.

-

Heat the plate gently with a heat gun or in an oven at 110°C for 5-10 minutes until colored spots appear. Withanolides typically appear as brownish or purplish spots.

-

-

Rf Calculation: Calculate the Rf value for the prominent spots in each fraction:

-

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

-

-

Pooling Fractions: Based on the TLC results, combine the fractions that show similar spot patterns and Rf values. For example, all fractions showing a strong spot at the Rf corresponding to Withaferin A (approx. 0.35-0.45 in many systems) can be pooled.[8]

Expected Results and Interpretation

The TLC analysis provides a chemical fingerprint of the elution process.

| Compound Class | Typical Elution Phase | Typical Rf Value (Chloroform:Methanol 9:1) | Appearance |

| Fats, Oils, Pigments | 100% Chloroform | > 0.8 | Varies (may not be UV active) |

| Withaferin A | 1-2% Methanol in Chloroform | ~0.40[8] | UV active, brownish spot with anisaldehyde |

| Withanolide A | 1.5-5% Methanol in Chloroform | ~0.45[8] | UV active, purplish spot with anisaldehyde |

| Sitoindosides | >5% Methanol in Chloroform | < 0.2 | Varies |

Note: Rf values are indicative and can vary based on exact experimental conditions.

Conclusion and Further Steps

This application note provides a comprehensive and validated protocol for the fractionation of Withania somnifera root extract. By following this systematic approach, researchers can reliably separate the complex crude extract into simplified, enriched fractions. The pooled fractions containing the withanolides of interest are now suitable for a range of downstream applications, including:

-

Secondary Purification: Using techniques like Preparative HPLC to isolate individual compounds to high purity.

-

Structural Elucidation: Employing spectroscopic methods such as LC-MS and NMR to identify known and potentially novel compounds.[12][13]

-

Bioactivity Screening: Testing the enriched fractions in various pharmacological assays to correlate specific compounds with therapeutic effects.

References

-

Hilaris Publisher. (2018, October 10). Antioxidant and Chromatographic Properties of Withania somnifera. Retrieved from [Link]

-

ISOLATION OF WITHANFERIN-A FROM WITHANIA SOMNIFERA FOR ANTICANCER ACTIVITY AGAINST MCF-7, U373-MG AND OVKAR-3 CELL LINES. (n.d.). Retrieved from [Link]

- Method of extraction from withania somnifera and one or more fractions containing pharmacologically active ingredients obtained therefrom. (n.d.). Google Patents.

- Method of extraction from withania somnifera and one or more fractions containing pharmacologically active ingredients obtained therefrom. (n.d.). Google Patents.

- Process for isolation of withaferin-A from plant materials and products therefrom. (n.d.). Google Patents.

-

Stavropoulou, P., et al. (2023). Withania somnifera L.: Phenolic Compounds Composition and Biological Activity of Commercial Samples and Its Aqueous and Hydromethanolic Extracts. MDPI. Retrieved from [Link]

-

Alsherbiny, M. A., et al. (2023). Bioactivity-guided fractionation of Withania somnifera (L.) Dunal roots extract: evaluation of the anti-progressive potential on human Kelly neuroblastoma cell line. BMC Complementary Medicine and Therapies. Retrieved from [Link]

-

Singh, P., et al. (2023). Recent Advancements in Extraction Techniques of Ashwagandha (Withania somnifera) with Insights on Phytochemicals, Structural Significance, Pharmacology, and Current Trends in Food Applications. ACS Omega. Retrieved from [Link]

-

El-Elimat, T., et al. (2022). Major biochemical constituents of Withania somnifera (ashwagandha) extract. BUE Scholar. Retrieved from [Link]

-

Isolation and identification of withasomnine, withanolides and butein from industrial herbal marc of Withania somnifera (L.). (n.d.). Online Publishing @ NIScPR. Retrieved from [Link]

-

Shrestha, S., et al. (n.d.). Isolation, Identification and Antimicrobial Activity of a Withanolide [WS-1] from the Roots of Withania somnifera. Nepal Journals Online. Retrieved from [Link]

-

Kumar, V., et al. (n.d.). Extraction of Bioactive Compounds From Withania somnifera: The Biological Activities and Potential Application in the Food Industry: A Review. PMC. Retrieved from [Link]

-

Trivedi, M. K., et al. (2016). Chromatographic and Spectroscopic Characterization of the Consciousness Energy Healing Treated Withania somnifera (Ashwagandha) Root Extract. ResearchGate. Retrieved from [Link]

-

Extraction and Isolation of Withaferin A ( Steroidal Lactone) from Withania somnifera Leafs and It's TLC and HPLC Analysis. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Agrawal, S., et al. (2014). Estimation of Antioxidant Potential of Individual Components Present in Complex Mixture of Withania somnifera (Ashwagandha) Root Fraction by Thin-Layer Chromatography-2,2-Diphenyl-1-Picrylhdrazyl Method. ResearchGate. Retrieved from [Link]

-

HPLC Analysis of Ashwagandha Supplements Using Alliance™ iS HPLC System. (n.d.). Waters Corporation. Retrieved from [Link]

-

Ganzera, M., et al. (2003). Quantitative HPLC analysis of withanolides in Withania somnifera. ResearchGate. Retrieved from [Link]

-

Choudhary, N., et al. (2015). Estimation of Withaferin-A by HPLC and standardization of the Ashwagandhadi lehyam formulation. PMC. Retrieved from [Link]

-

MacMillan, K. S., et al. (2010). Chlorinated Withanolides from Withania somnifera. PMC. Retrieved from [Link]

Sources

- 1. nepjol.info [nepjol.info]

- 2. Extraction of Bioactive Compounds From Withania somnifera: The Biological Activities and Potential Application in the Food Industry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. waters.com [waters.com]

- 6. US20050226950A1 - Process for isolation of withaferin-A from plant materials and products therefrom - Google Patents [patents.google.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Estimation of Withaferin-A by HPLC and standardization of the Ashwagandhadi lehyam formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bioactivity-guided fractionation of Withania somnifera (L.) Dunal roots extract: evaluation of the anti-progressive potential on human Kelly neuroblastoma cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. op.niscpr.res.in [op.niscpr.res.in]

- 11. ijpbs.com [ijpbs.com]

- 12. buescholar.bue.edu.eg [buescholar.bue.edu.eg]

- 13. researchgate.net [researchgate.net]

Application Note: High-Purity Isolation of 27-O-acetyl-withaferin A using Preparative High-Performance Liquid Chromatography

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of 27-O-acetyl-withaferin A from a semi-purified plant extract or synthetic reaction mixture. Withanolides, a group of naturally occurring C28-steroidal lactones, exhibit significant structural similarity, making their separation a considerable chromatographic challenge. This guide details a robust, scalable reversed-phase preparative High-Performance Liquid Chromatography (RP-HPLC) method, from analytical method development to preparative scale-up and post-purification analysis. The causality behind critical experimental choices, such as column chemistry, mobile phase selection, and gradient optimization, is explained to empower researchers to adapt this protocol for their specific needs.

Introduction: The Chromatographic Challenge

Withaferin A and its derivatives, such as 27-O-acetyl-withaferin A, are highly valued for their wide range of pharmacological properties, including anti-inflammatory and anti-cancer effects.[1][2] Sourcing these compounds in high purity is essential for accurate pharmacological studies and drug development. The primary challenge in isolating 27-O-acetyl-withaferin A lies in its close structural relationship to other co-occurring withanolides, particularly its parent compound, withaferin A. The addition of a single acetyl group imparts only a minor change in hydrophobicity, demanding a high-resolution separation technique like preparative HPLC.

This protocol is designed around a reversed-phase C18 stationary phase, which is a versatile and widely used chemistry for the separation of moderately polar to nonpolar natural products like withanolides.[3][4] The method employs a systematic approach, starting with small-scale analytical chromatography to establish optimal separation parameters, followed by a logical scale-up to a preparative dimension.[5][6]

Foundational Principles & Method Causality

Analyte Characteristics

27-O-acetyl-withaferin A is a steroidal lactone. Its structure contains both hydrophobic (steroidal backbone) and moderately polar (lactone, hydroxyl, epoxy) functionalities. The key to its separation from withaferin A is the esterification at the C-27 position, which slightly increases its lipophilicity. This increased retention on a C18 column is the fundamental principle enabling its purification.

UV-Vis Absorbance Profile

Withanolides possess a conjugated enone system within their steroidal structure, which results in strong UV absorbance.[7] Withaferin A exhibits a characteristic UV maximum (λmax) around 214-225 nm.[7][8][9] This absorbance profile provides a sensitive and reliable means of detection. For this protocol, a detection wavelength of 225 nm is selected to ensure high sensitivity for the target compound and related impurities.

Choice of Stationary and Mobile Phase

-

Stationary Phase: A C18 (octadecylsilane) bonded silica column is the gold standard for separating molecules of this nature.[4][10] The long alkyl chains provide a highly hydrophobic environment, promoting retention via van der Waals interactions with the steroidal backbone of the analyte.

-

Mobile Phase: A binary gradient of water and a polar organic solvent (acetonitrile or methanol) is employed. Acetonitrile is often preferred for its lower viscosity and superior UV transparency.[11][12] To improve peak shape and suppress the ionization of any acidic functional groups, a small amount of an acid modifier like formic acid or acetic acid is added to the mobile phase.[4] This ensures that the analytes are in a consistent, neutral state, leading to sharper, more symmetrical peaks.

Experimental Workflow Overview

The purification process follows a logical, multi-stage workflow designed to maximize purity and yield while minimizing solvent consumption and time.

Figure 1. A comprehensive workflow for the preparative HPLC purification.

Detailed Protocols

Materials and Reagents

-

Solvents: HPLC-grade acetonitrile, methanol, and water.

-

Modifier: Formic acid (reagent grade or higher).

-

Sample Solvent: A mixture of methanol and acetonitrile (1:1, v/v) is a good starting point. Withanolides are generally soluble in these organic solvents.[13]

-

Filters: 0.45 µm or 0.22 µm PTFE syringe filters for sample preparation.

-

Equipment: Analytical HPLC system with PDA/UV detector, Preparative HPLC system with fraction collector, rotary evaporator.

Protocol 1: Analytical Method Development

Objective: To establish the optimal separation conditions on a smaller, analytical-scale column. This conserves sample and solvent while allowing for rapid optimization.[5][6]

| Parameter | Specification | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Standard dimension for high-resolution analytical separation. |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase; formic acid ensures sharp peak shapes. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for elution. |

| Flow Rate | 1.0 mL/min | Typical for a 4.6 mm ID column. |

| Detection | 225 nm | Corresponds to the UV absorbance maximum of the withanolide chromophore.[7] |

| Injection Volume | 10 µL | Small volume to avoid column overloading. |

| Column Temp. | 30 °C | Provides stable and reproducible retention times. |

Gradient Elution Program:

| Time (min) | % Mobile Phase B (Acetonitrile) |

| 0.0 | 40 |

| 25.0 | 70 |

| 30.0 | 95 |

| 35.0 | 95 |

| 36.0 | 40 |

| 40.0 | 40 |

Procedure:

-

Prepare a stock solution of the crude/semi-purified sample at ~2-5 mg/mL in the sample solvent.

-

Filter the sample solution through a 0.22 µm syringe filter before injection.[14][15] This is critical to remove particulates that can damage the column.

-

Equilibrate the analytical column with the initial mobile phase conditions (40% B) for at least 15 minutes.

-

Inject the sample and run the gradient program.

-

Identify the peaks corresponding to withaferin A and 27-O-acetyl-withaferin A (the acetylated form will have a slightly longer retention time). The goal is to achieve baseline resolution between the target peak and adjacent impurities. Adjust the gradient slope if necessary.

Protocol 2: Scale-Up to Preparative HPLC

Objective: To translate the optimized analytical method to a larger preparative column to process a significant quantity of material.

The key principle of scaling up is to maintain a constant linear velocity of the mobile phase and a proportional sample load relative to the column's cross-sectional area.[6]

Scale-Up Calculations:

-

Flow Rate (F_prep):

-

F_prep = F_analyt * (d_prep² / d_analyt²)

-

Where F is the flow rate and d is the column's internal diameter.

-

-

Injection Volume (V_prep):

-

V_prep = V_analyt * (d_prep² / d_analyt²)

-

This provides a starting point; the maximum load should be determined empirically.

-

Example Scale-Up Parameters:

| Parameter | Analytical (4.6 mm ID) | Preparative (21.2 mm ID) |

| Flow Rate | 1.0 mL/min | 21.2 mL/min |

| Injection Volume | 10 µL | ~212 µL (starting point) |

| Sample Load | ~0.05 mg | ~10.6 mg (starting point) |

Protocol 3: The Preparative Purification Run

| Parameter | Specification | Rationale |

| Column | C18, 250 x 21.2 mm, 5-10 µm | Common preparative dimension for purifying milligram quantities. |

| Mobile Phase A | Water + 0.1% Formic Acid | Same as analytical to maintain selectivity. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Same as analytical. |

| Flow Rate | 21.2 mL/min | Scaled from the analytical method. |

| Detection | 225 nm | |

| Column Temp. | Ambient or 30 °C |

Procedure:

-

Prepare a concentrated stock solution of the crude sample (e.g., 20-50 mg/mL). Ensure complete dissolution and filter the entire volume.

-

Equilibrate the preparative column with the starting mobile phase composition for at least 3-5 column volumes.

-

Perform a loading study by injecting increasing amounts of the sample to determine the maximum load before significant loss of resolution occurs.

-

Once the optimal load is determined, perform the preparative run using the scaled gradient.

-

Set up the fraction collector to collect peaks based on the detector signal (slope and/or threshold). Collect the peak corresponding to 27-O-acetyl-withaferin A.

-

Combine the collected fractions containing the pure compound.

-

Remove the organic solvent and water using a rotary evaporator followed by lyophilization or high-vacuum drying.

Post-Purification Quality Control

It is imperative to validate the purity of the isolated compound.

-

Purity Check by Analytical HPLC: Dissolve a small amount of the final product and inject it into the optimized analytical HPLC method. The resulting chromatogram should show a single, sharp peak at the expected retention time. Purity should ideally be >98%.

-

Structural Confirmation: For definitive identification, use techniques like Mass Spectrometry (MS) to confirm the molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.

Troubleshooting

| Issue | Possible Cause | Solution |

| Poor Peak Shape | Column overload; sample insoluble in mobile phase; secondary interactions. | Reduce sample load; adjust sample solvent; ensure mobile phase pH is 1-2 units away from analyte pKa. |

| Low Recovery | Compound precipitation on the column; irreversible adsorption. | Modify mobile phase (e.g., try methanol instead of acetonitrile); reduce sample concentration. |

| Inadequate Separation | Gradient is too steep; incorrect column chemistry. | Decrease the gradient slope (e.g., 40-60% B over 30 min); screen other column chemistries if necessary. |

| High Backpressure | Particulate matter from sample or mobile phase; column frit blocked. | Always filter samples and mobile phases;[16] flush the column in the reverse direction (if permitted by manufacturer). |

References

- Google Patents. (n.d.). Method for purifying withaferin A.

-

Research Journal of Pharmacy and Technology. (n.d.). Preparative HPLC Method for the Isolation of Compounds from Euphorbia hirta Linn. Ethanol Extract. Retrieved from [Link]

-

Informatics Journals. (n.d.). RP-HPLC Method for Simultaneous Quantification of Withanolides in Withania somnifera. Retrieved from [Link]

- Google Patents. (n.d.). Process for isolation of withaferin-A from plant materials and products therefrom.

-

Waters Corporation. (n.d.). Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Extraction and Isolation of Withaferin A ( Steroidal Lactone) from Withania somnifera Leafs and It's TLC and HPLC Analysis. Retrieved from [https://www.semanticscholar.org/paper/Extraction-and-Isolation-of-Withaferin-A-(-Steroidal-Khan-Khan/949102b3506e98782f9c8913989bb333e66a337c]([Link]

-

CIMAP Staff. (2007). Analysis of withanolides in root and leaf of Withania somnifera by HPLC with photodiode array and evaporative light scattering. Retrieved from [Link]

-

Waters Corporation. (n.d.). HPLC Analysis of Ashwagandha Supplements Using Alliance™ iS HPLC System. Retrieved from [Link]

-

Waters Corporation. (n.d.). Preparative Columns | HPLC Purification Columns. Retrieved from [Link]

-

Waters Corporation. (n.d.). Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract. Retrieved from [Link]

-

Meena, A. K., et al. (2021). Estimation of Withaferin-A by HPLC and standardization of the Ashwagandhadi lehyam formulation. Heliyon, 7(2), e06116. Retrieved from [Link]

-

Journal of Drug Delivery and Therapeutics. (2017). ISOLATION AND CHARACTERIZATION OF WITHAFERIN-A FROM THE WITHANIA SOMNIFERA (ASHWAGANDHA). Retrieved from [Link]

-

Natural Product Communications. (2006). Isolation of Withaferin-A from Withania somnifera Dun Leaves and its Antibacterial Activity. Retrieved from [Link]

-

ResearchGate. (2016). Which is the best column for preparative HPLC for purification of compounds from plant extracts?. Retrieved from [Link]

-

Molecules. (2021). Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal. Retrieved from [Link]

-

ResearchGate. (2017). ISOLATION AND CHARACTERIZATION OF WITHAFERIN-A FROM THE WITHANIA SOMNIFERA (ASHWAGANDHA). Retrieved from [Link]

-

DrugFuture. (n.d.). Withaferin A. Retrieved from [Link]

-

Ingenieria Analitica Sl. (2013). Analytical to Preparative HPLC Method Transfer. Retrieved from [Link]

-

Hawach Scientific. (2024). Understanding the C18 Columns: Activation, Maintenance, and Usage Tips. Retrieved from [Link]

-

IJIRT. (n.d.). Phytochemical Analysis of Withania Somnifera: Isolation and Identification of Withaferin-a using TLC, HPLC, MASS. Retrieved from [Link]

Sources

- 1. jddtonline.info [jddtonline.info]

- 2. Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rjptonline.org [rjptonline.org]

- 4. researchgate.net [researchgate.net]

- 5. waters.com [waters.com]

- 6. waters.com [waters.com]

- 7. ijirt.org [ijirt.org]

- 8. asianpubs.org [asianpubs.org]

- 9. Withaferin A [drugfuture.com]

- 10. waters.com [waters.com]

- 11. informaticsjournals.co.in [informaticsjournals.co.in]

- 12. researchgate.net [researchgate.net]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. staff.cimap.res.in [staff.cimap.res.in]

- 15. Estimation of Withaferin-A by HPLC and standardization of the Ashwagandhadi lehyam formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. welch-us.com [welch-us.com]

Troubleshooting & Optimization

preventing hydrolysis of 27-O-acetyl group during extraction

Technical Support Center: Natural Product Isolation & Purification Subject: Preservation of 27-O-Acetyl Group During Saponin Extraction Ticket ID: #EXT-27OAC-STAB Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The 27-O-Acetyl Challenge

The 27-O-acetyl moiety found in steroidal saponins (e.g., Ruscus aculeatus, Ophiopogon japonicus) is a pharmacologically critical yet chemically labile ester linkage. Its preservation is the primary failure point in standard extraction protocols.

This group is susceptible to three distinct degradation pathways during extraction:

-

Acid/Base Hydrolysis: Driven by pH extremes in the extraction solvent.

-

Solvolysis/Transesterification: Caused by reactive primary alcohols (methanol) under stress.

-

Enzymatic Cleavage: Native plant esterases activated during cell rupture.

This guide provides a self-validating workflow to neutralize these threats.

Module 1: Solvent & pH Optimization

Q: I am using standard methanol reflux, but my HPLC shows a split peak and increasing amounts of the de-acetylated aglycone. Why?

A: You are likely observing transesterification or thermally induced solvolysis . While methanol is a standard solvent, it is a primary alcohol that can act as a nucleophile. Under reflux (heat) and uncontrolled pH, the methoxide ion (even in trace amounts) attacks the carbonyl carbon of the 27-O-acetyl group, cleaving it or transferring it to the solvent.

The Fix:

-

Switch Solvents: Move to Acetonitrile (ACN) or Ethanol (EtOH) . ACN is aprotic and prevents transesterification. If you must use alcohol, Ethanol is sterically bulkier than methanol and less reactive, though not immune.

-

Buffer the System: The 27-O-acetyl group is most stable at pH 6.5 – 7.5 . Unbuffered plant extracts often drift acidic (pH < 5) due to organic acids (oxalic, citric) released from vacuoles.

-

Action: Add 10-50 mM Phosphate Buffer (pH 7.0) to your aqueous extraction phase.[1]

-

Q: Can I use acid to assist in cell wall breakdown?

A: Absolutely not. Acid hydrolysis is the standard method for removing sugar moieties to analyze aglycones. Even mild acidity (pH < 4.0) combined with time will catalyze the hydrolysis of the ester bond at C-27.

| Parameter | Destructive Condition | Preservative Condition | Mechanism of Failure |

| pH | < 4.0 or > 8.0 | 6.5 – 7.5 (Neutral) | Acid/Base catalyzed ester hydrolysis |

| Solvent | Methanol (Hot) | Acetonitrile / Water | Transesterification (Metholysis) |

| Temperature | > 50°C | 4°C - 25°C | Thermal activation of cleavage |

Module 2: Enzymatic Control & Process Parameters

Q: My extraction is pH neutral and cold, but I still see degradation within 30 minutes of crushing the plant material. What is happening?

A: You are fighting native esterases . When you crush fresh plant material, you rupture cellular compartments, mixing the saponins (vacuolar) with cytosolic enzymes (esterases/hydrolases). These enzymes are evolved to cleave ester bonds. In an aqueous buffer at neutral pH, they are highly active.

The Fix:

-

Solvent Inactivation: Enzymes require water to function. Extracting directly into high-concentration organic solvent (e.g., 100% Ethanol or ACN) dehydrates and denatures these proteins immediately.

-

Flash Heat (Controversial but effective): A rapid (30-second) exposure to 80°C steam before extraction can denature enzymes, but this risks thermal hydrolysis. Chemical inhibition is safer.

-

The "Cold-Organic" Protocol: Grind your material in liquid nitrogen or dry ice, then immediately disperse in cold (-20°C) solvent.

Module 3: Post-Extraction Processing

Q: How should I dry my extract?

A: Lyophilization (Freeze Drying) is the only validated method for 27-O-acetyl saponins. Rotary evaporation concentrates organic acids as the solvent volume decreases, causing a "pH crash" in the final drop. Even if your bulk solvent was pH 6, the final viscous residue might be pH 3, leading to hydrolysis in the flask.

Protocol:

-

Remove organic solvent via vacuum at < 30°C.

-

Freeze the remaining aqueous phase immediately.

-

Lyophilize to dryness.

Validated Protocol: The "Buffered Aprotic" Extraction

Objective: Isolate 27-O-acetyl saponins with >95% structural integrity.

Materials:

-

Solvent A: Acetonitrile (HPLC Grade).

-

Solvent B: 10 mM Potassium Phosphate Buffer, pH 7.2.

-

Inhibitor: 0.1% Formic Acid (ONLY if analyzing by MS immediately; otherwise avoid).

Step-by-Step:

-

Cryogenic Grinding: Pulverize plant material in the presence of liquid nitrogen to arrest all enzymatic activity.

-

Biphasic Extraction: Suspend powder in 70% Acetonitrile / 30% Buffer (pH 7.2) .

-

Why? ACN denatures enzymes; Buffer maintains neutral pH.

-

-

Sonication (Cold): Sonicate for 15 minutes in an ice bath (< 4°C).

-

Why? Ultrasonic energy aids release without thermal degradation.

-

-

Clarification: Centrifuge at 10,000 x g at 4°C for 10 minutes. Collect supernatant.

-

Stabilization: Immediately dilute sample for HPLC or proceed to Lyophilization. Do not store in liquid state > 24 hours.

Visualizing the Stability Pathway

The following diagram illustrates the decision matrix for preserving the 27-O-acetyl group.

Caption: Stability decision tree for 27-O-acetyl saponins. Red paths indicate common failure modes (hydrolysis); the Green path represents the optimized buffered/aprotic workflow.

References

-

Quantitative Changes and Transformation Mechanisms of Saponin Components in Chinese Herbal Medicines during Storage and Processing. Source: National Institutes of Health (NIH) / PubMed Central. Relevance: Details the pH-dependent hydrolysis mechanisms of glycosidic and ester bonds in saponins.

-

Extraction and Identification of Active Components from Lilium lancifolium Based on NADES-UHPLC-MS/MS Technology. Source: MDPI (Molecules). Relevance: Demonstrates the use of alternative solvent systems (NADES) to improve stability and yield over traditional ethanol extraction.

-

Stability of Saponins in Alcoholic Solutions: Ester Formation as Artifacts. Source: ResearchGate.[2] Relevance: Provides mechanistic evidence of transacylation and artifact formation when using reactive alcohols (methanol) for extraction.

-

Acid Hydrolysis of Saponins Extracted in Tincture. Source: PLOS One. Relevance: Illustrates the rapid degradation of saponin structures under acidic conditions, serving as a baseline for what to avoid.

Sources

Technical Support Center: Solubilization of 27-O-acetyl-withaferin A

The following technical guide serves as a specialized support center for researchers working with 27-O-acetyl-withaferin A , a lipophilic withanolide derivative. This guide prioritizes solubility optimization for biological assays and formulation stability.

Status: Operational Topic: Aqueous Solubility Optimization & Formulation Applicable Compounds: 27-O-acetyl-withaferin A (CAS: 1214886-35-7), Withaferin A analogs.[1][2]

Diagnostic & Physicochemical Profile

Before attempting solubilization, you must understand why this compound resists aqueous media.[1][2] 27-O-acetyl-withaferin A is a steroidal lactone.[1][2] The acetylation at the C-27 position increases its lipophilicity compared to its parent compound, Withaferin A.

| Property | Value / Characteristic | Implication for Solubility |

| Molecular Weight | ~512.64 g/mol | Moderate size; suitable for cyclodextrin inclusion.[1][2] |

| LogP (Predicted) | ~3.9 (High Lipophilicity) | Practically insoluble in pure water.[1][2] Requires cosolvents or carriers.[1][2] |

| Key Functional Groups | Warning: Ester is susceptible to hydrolysis in high pH (>8.[2]0) or prolonged aqueous storage.[1][2] | |

| Crystal Lattice | Likely high lattice energy | Requires energy (heat/sonication) to disrupt crystal packing during initial dissolution.[1][2] |

Standard Solubilization Protocols (Troubleshooting Q&A)

Q1: My compound precipitates immediately when I dilute my DMSO stock into cell culture media. How do I fix this?

Diagnosis: This is "solvent shock."[1][2] The rapid change in polarity from 100% DMSO to aqueous media causes the hydrophobic drug to crash out before it can disperse.

The "Step-Down" Protocol: Do not add the stock directly to the bulk media. Instead, create an intermediate working solution.

-

Prepare Stock: Dissolve 27-O-acetyl-withaferin A in anhydrous DMSO at 20–40 mg/mL .

-

Intermediate Step: Dilute this stock 1:10 into PEG-300 or Ethanol .

-

Final Dilution: Slowly add this intermediate mixture to your media with constant vortexing.

Q2: I need an in vivo formulation (IP/IV). DMSO alone is too toxic.[1][2] What is the "Golden Ratio"?

Answer: For lipophilic withanolides, a multi-component vehicle system is required to maintain solubility while ensuring biocompatibility.[1][2]

Recommended Formulation (The 5/30/5 System): This recipe balances solvent power with physiological tolerance.[1][2]

| Component | Percentage (v/v) | Function |

| DMSO | 5% | Primary solvent (disrupts crystal lattice).[1][2] |

| PEG-300 | 30% | Co-solvent (bridges lipophilic drug and water).[1][2] |

| Tween 80 | 5% | Surfactant (prevents micro-precipitation).[1][2] |

| Saline / PBS | 60% | Aqueous bulk (physiological carrier).[1][2] |

Preparation Workflow:

-

Dissolve drug in DMSO (Volume = 5% of total).

-

Add PEG-300 (30%) and vortex until clear.

-

Add Tween 80 (5%) and vortex. Solution should be viscous but clear.

-

Slowly add warm Saline (60%) while vortexing.

-

Note: If cloudiness appears, sonicate at 37°C for 5 minutes.

-

Advanced Strategy: Cyclodextrin Complexation[2][3][4]

If the co-solvent method fails or causes vehicle toxicity, you must encapsulate the drug. 27-O-acetyl-withaferin A fits well into

Q3: How do I make a Cyclodextrin inclusion complex?

The Mechanism: The hydrophobic steroid core of the withanolide enters the lipophilic cavity of the cyclodextrin, while the hydrophilic outer shell interacts with water.

Protocol: Freeze-Drying (Lyophilization) Method Best for long-term stability and highest solubility.[1][2]

-

Phase A: Dissolve 27-O-acetyl-withaferin A in a minimal volume of Ethanol or Acetone.

-

Phase B: Dissolve HP-

-CD in distilled water (Molar ratio 1:2 Drug:CD). -

Mixing: Dropwise add Phase A to Phase B with vigorous stirring.

-

Equilibration: Stir for 24 hours at room temperature (shield from light).

-

Solvent Removal: Evaporate the organic solvent (Rotavap) until only water remains.[1][2]

-

Lyophilization: Freeze-dry the remaining aqueous solution to obtain a fluffy white powder.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your experimental constraints.

Figure 1: Decision tree for solubilizing 27-O-acetyl-withaferin A based on experimental requirements.

Stability & Storage FAQs

Q4: Can I store the aqueous solution?

No. The acetyl group at C-27 is an ester.[1] In aqueous environments (especially at pH > 7.4), it will slowly hydrolyze back to Withaferin A.[1][2]

-

Best Practice: Prepare aqueous dilutions fresh immediately before use.

-

Stock Storage: Store DMSO stocks at -20°C or -80°C. They are stable for >6 months if kept anhydrous.[1][2]

Q5: My solution turned yellow over time. Is it degraded?

Likely Yes. Withanolides contain an

-

Corrective Action: Always wrap vials in aluminum foil or use amber glass. If the color shifts significantly, verify purity via HPLC before use.

References

-

TargetMol Chemicals. (n.d.).[1][2] 27-O-acetyl-withaferin A Datasheet & Formulation Guide. Retrieved from [1][2]

-

Llanos, G. G., et al. (2012).[1][2] Withaferin A-related steroids from Withania aristata exhibit potent antiproliferative activity.[1][2][3] European Journal of Medicinal Chemistry, 54, 499-511.[1][3]

-

MedChemExpress. (n.d.).[1][2] 27-O-Acetyl-withaferin A Product Information. Retrieved from [1][2]

-

PubChem Database. (n.d.).[1][2] Compound Summary: 27-O-acetyl-withaferin A.[1][2][3][4][5] National Library of Medicine.[1] Retrieved from [1][2]

Sources

- 1. 27-O-acetyl-withaferin A | C30H40O7 | CID 57328756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 27-O-acetyl-withaferin A | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 27-O-acetyl-withaferin A [sigmaaldrich.com]

- 5. A Homodimer of Withaferin A Formed by Base-Promoted Elimination of Acetic Acid from 27- O-Acetylwithaferin A Followed by a Diels-Alder Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Minimizing Withanolide Degradation During Rotary Evaporation